molecular formula C12H13N3O2 B12792712 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone CAS No. 5446-09-3

4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone

Cat. No.: B12792712
CAS No.: 5446-09-3
M. Wt: 231.25 g/mol
InChI Key: NSQLGICVHTVEHD-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methyl group attached to a pyridazinone ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyridazinone compounds. These products can exhibit different chemical and biological properties, making them useful in diverse applications .

Scientific Research Applications

4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, the compound can interact with bacterial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

5446-09-3

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-amino-2-(4-methoxyphenyl)-6-methylpyridazin-3-one

InChI

InChI=1S/C12H13N3O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3

InChI Key

NSQLGICVHTVEHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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